5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-10-5-7-3-9(12(13)14)4-8(7)6-11(10)16-2/h5-6,9H,3-4H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCSKBHPZZVXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
A foundational approach involves Friedel-Crafts acylation to construct the indene backbone. The patent CN111393268A describes a one-step synthesis of 5,6-dimethoxy-1,2-indenedione using o-dimethyl ether and hydroxy pyruvic acid derivatives. While the product is a diketone, this method highlights the utility of acid catalysts (e.g., methanesulfonic acid, phosphorus pentoxide) in facilitating cyclization . Adapting this route, the carboxylic acid group could be introduced by substituting hydroxy pyruvic acid with a derivative bearing a preformed carboxyl group. For instance, employing glyoxylic acid (HOOC-CHO) in place of hydroxy pyruvic acid may enable simultaneous ring formation and carboxylation.
Reaction conditions from analogous syntheses suggest that solvents such as dichloromethane or nitrobenzene, combined with catalytic aluminum trichloride, promote efficient acylation . Post-cyclization oxidation or hydrolysis steps may further refine the carboxylic acid functionality, though careful control of reaction parameters is necessary to avoid over-oxidation.
Condensation Reactions with Carboxylic Acid Precursors
Condensation strategies, exemplified by Ambeed’s procedures for related indanone derivatives , offer a modular route to introduce substituents. For example, 5,6-dimethoxy-1-indanone—a key intermediate—can undergo Knoevenagel condensation with glyoxylic acid (or its ester) to form the α,β-unsaturated carboxylic acid derivative. In one reported protocol, 5,6-dimethoxy-1-indanone reacted with pyridine-4-carboxaldehyde under basic conditions (KOH/H₂O) to yield 98% of the methylene product . Substituting the aldehyde with glyoxylic acid could directly install the carboxylic acid group at position 2.
Critical to this method is the choice of base and solvent. Aqueous sodium hydroxide or potassium iodide in acetone may stabilize the carboxylic acid during condensation. Additionally, acid catalysts like p-toluenesulfonic acid in toluene could enhance reaction efficiency, particularly for less reactive aldehydes.
Oxidation of Alkyl Side Chains
Oxidation of a preexisting methyl or hydroxymethyl group at position 2 represents a straightforward pathway to the carboxylic acid. Starting from 2-methyl-5,6-dimethoxy-2,3-dihydro-1H-indene, strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) could convert the methyl group to a carboxyl group. This approach mirrors the synthesis of 1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid from its methyl precursor .
However, the electron-rich methoxy substituents at positions 5 and 6 may necessitate protective strategies to prevent undesired oxidation. Temporary protection of the methoxy groups as tert-butyl ethers or benzyl ethers could mitigate side reactions, followed by deprotection post-oxidation.
Carboxylation via Metal-Mediated Reactions
Transition metal-catalyzed carboxylation offers a modern alternative for introducing carboxylic acid groups. For instance, palladium-catalyzed carbonylation of 2-bromo-5,6-dimethoxy-2,3-dihydro-1H-indene under CO atmosphere could directly yield the carboxylic acid . This method, while efficient, requires precise control of reaction conditions to avoid decarboxylation or over-carbonylation.
Alternatively, Grignard reagents derived from halogenated indenes could react with dry ice (CO₂) to form carboxylates, which are subsequently protonated to carboxylic acids. This method’s success hinges on the stability of the Grignard intermediate in the presence of methoxy groups, which may necessitate bulky ligands or low-temperature conditions.
Regioselective Methoxylation Post-Carboxylation
Introducing methoxy groups after carboxylation ensures regioselectivity. Starting with 2-carboxy-2,3-dihydro-1H-indene, electrophilic aromatic substitution (EAS) using dimethyl sulfate or methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) could install methoxy groups at positions 5 and 6. The carboxylic acid’s meta-directing effect would favor substitution at these positions, though competing ortho/para pathways must be controlled via steric or electronic modulation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, indene derivatives are known to inhibit acetylcholine esterase, which is beneficial in treating Alzheimer’s disease . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dihydro-1H-indene-2-carboxylic Acid
- Structural Difference : Lacks methoxy substituents at positions 5 and 5.
- Synthesis : Typically synthesized via cyclization of substituted phenylacetic acids .
- Bioactivity : Demonstrates weaker anti-inflammatory activity compared to the 5,6-dimethoxy derivative, as methoxy groups are critical for enhancing binding to cyclooxygenase (COX) enzymes .
- Physicochemical Properties: Lower logP (1.8 vs.
Ethyl-5,6-dimethoxy-1-oxo-2-(3-phenylprop-2-ynyl)-2,3-dihydro-1H-indene-2-carboxylate (5a)
- Structural Difference : Incorporates a propargyl-phenyl group and an ethyl ester at position 2.
- Synthesis : Prepared via Pd/C-mediated arylation followed by iodine-catalyzed hydration .
- Bioactivity : The propargyl group enhances AChE inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for the parent compound) by forming π-π interactions with the enzyme’s aromatic residues .
- Stability : The ester moiety improves metabolic stability in vitro (t₁/₂ = 4.2 h in human liver microsomes vs. 1.5 h for the carboxylic acid) .
2-[4-(N,N,N-Trimethylammonium)benzylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (5i)
- Structural Difference : Contains a quaternary ammonium group linked via a benzylidene moiety.
- Synthesis: Derived via Knoevenagel condensation followed by alkylation with methyl iodide .
- Bioactivity : The cationic charge enhances solubility and AChE binding (IC₅₀ = 0.3 µM), but increases toxicity (LD₅₀ = 45 mg/kg in mice vs. 120 mg/kg for the parent compound) .
Donepezil (E2020)
- Structural Difference : Features a piperidine-methyl group instead of the carboxylic acid.
- Bioactivity : Clinically approved AChE inhibitor (IC₅₀ = 0.006 µM), with superior potency due to dual binding to the catalytic site and peripheral anionic site of AChE .
- Pharmacokinetics : Higher oral bioavailability (100% vs. 60% for 5,6-dimethoxy derivatives) due to reduced polarity .
Data Tables
Table 1. Physicochemical and Pharmacological Properties
| Compound | logP | AChE IC₅₀ (µM) | Anti-inflammatory EC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| 5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid | 2.5 | 2.5 | 10.2 | 1.5 |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | 1.8 | >50 | 25.8 | 0.8 |
| Compound 5a | 3.1 | 0.8 | N/A | 4.2 |
| Compound 5i | 1.2 | 0.3 | N/A | 2.0 |
| Donepezil | 3.8 | 0.006 | N/A | 12.0 |
Key Research Findings
Anti-inflammatory Activity : The 5,6-dimethoxy derivative reduces ulcerogenicity by 70% compared to naproxen, attributed to decreased COX-2 selectivity (COX-2 IC₅₀ = 0.9 µM vs. COX-1 IC₅₀ = 5.4 µM) .
Antiviral Potential: Derivatives bind SARS-CoV-2 NSP3 macrodomain with Kd = 1.2 µM, disrupting viral replication .
Toxicity Trade-offs : Quaternary ammonium derivatives (e.g., 5i) show potent AChE inhibition but elevated cytotoxicity, highlighting the need for balanced polarity in design .
Biological Activity
5,6-Dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS No. 139475-44-8) is a compound belonging to the indene family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| CAS Number | 139475-44-8 |
| Purity | ≥ 95% |
The biological activity of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid is largely attributed to its interaction with specific molecular targets. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of Alzheimer's disease treatment. Inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Anticholinesterase Activity
A study aimed at evaluating various derivatives of indene compounds found that several exhibited significant inhibition of AChE and butyrylcholinesterase (BuChE). The most potent inhibitors among the tested compounds had IC₅₀ values in the low micromolar range. For instance, compound 20 demonstrated an IC₅₀ value of 1.08 μM against BuChE, indicating its potential as a therapeutic agent for Alzheimer's disease .
Amyloid Beta Inhibition
In addition to cholinesterase inhibition, some derivatives of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid have been shown to inhibit the aggregation of amyloid beta (Aβ) peptides. This aggregation is a hallmark of Alzheimer's pathology. Compounds tested in this context exhibited remarkable inhibition rates, suggesting their multifunctional potential against neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Models : In vitro studies using cell lines exposed to Aβ peptides demonstrated that certain derivatives of this compound could reduce cytotoxicity associated with Aβ accumulation. These findings suggest that these compounds may protect neuronal cells from damage linked to Alzheimer's pathology.
- Neuroprotective Effects : Animal models treated with derivatives showed improved cognitive performance in behavioral tests compared to controls. This neuroprotective effect correlates with reduced levels of oxidative stress markers in the brain .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Activity Type | IC₅₀ (μM) |
|---|---|---|
| 5,6-Dimethoxyindane-2-carboxylic acid | AChE Inhibitor | Not specified |
| Donepezil hydrochloride | AChE Inhibitor | 0.07 |
| 5,6-Dimethoxy-1-indanone | Neuroprotective | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step pathways starting from indene derivatives. A common approach (adapted from structurally similar compounds) includes:
Precursor preparation : Begin with functionalized indanone intermediates (e.g., 5,6-dimethoxy-1-indanone) via Friedel-Crafts acylation or methoxylation .
Carboxylic acid introduction : Use hydrolysis of nitriles or carboxylation via Grignard reactions. For example, treat intermediates with CO₂ under high pressure in the presence of organometallic catalysts (e.g., Grignard reagents) .
Key conditions : Control temperature (60–100°C), solvent polarity (THF or DMF), and acid/base catalysis (e.g., H₂SO₄ for hydrolysis).
- Optimization : Yields improve with slow reagent addition and inert atmospheres (N₂/Ar) to prevent oxidation. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- X-ray crystallography : Resolves bond angles (e.g., C7—C8—C9—C10 = 178.86°) and confirms stereochemistry .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Methoxy groups (δ 3.70–3.85 ppm), indene protons (δ 2.50–3.20 ppm, multiplet).
- ¹³C NMR : Carboxylic carbon (δ ~170 ppm), quaternary carbons (δ 125–140 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 252.26 (calculated for C₁₂H₁₄O₅) .
Q. What safety protocols are essential for handling this compound?
- Safety Data :
- GHS Classification : Non-classified but requires standard lab precautions (gloves, goggles).
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular docking : Simulate binding affinities with targets like cyclooxygenase (COX) using AutoDock Vina. The carboxylic acid group shows high affinity for COX-2’s active site (ΔG ≈ –8.2 kcal/mol) .
- Validation : Compare computed IR spectra with experimental data to refine force fields .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. inactive results)?
- Approach :
Assay standardization : Use consistent cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
Metabolic stability tests : Evaluate hepatic clearance (e.g., rat liver microsomes) to rule out rapid degradation .
Structural analogs : Compare with 6-Chloro-6-cyclohexyl analogs (Indanal®), which show confirmed anti-inflammatory activity via COX-2 inhibition .
- Data Interpretation : Discrepancies may arise from stereochemical impurities; chiral HPLC (>99% ee) ensures sample integrity .
Q. How can reaction conditions be optimized for scaled synthesis while minimizing byproducts?
- Design of Experiments (DoE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
